Differential PGJ2 Stimulation in RAW Macrophages: N-Linoleoyl-D-Phenylalanine vs. N-Linoleoyl-D-Alanine
In a direct head-to-head comparison within the same in vitro model, N-linoleoyl-D-phenylalanine (D-EMA-9(18:2)) exhibited negligible capacity to stimulate 15-deoxy-Δ13,14-PGJ2 production in RAW mouse macrophage cells, contrasting sharply with N-linoleoyl-D-alanine (D-EMA-2(18:2)), which was identified as the most active compound in the series [1]. The rank order of anti-inflammatory activity among six analogs placed N-linoleoyl-D-phenylalanine at the lowest position, demonstrating a dramatic loss of activity when the alanine head group is substituted with phenylalanine [1].
| Evidence Dimension | 15-deoxy-Δ13,14-PGJ2 production in RAW cells |
|---|---|
| Target Compound Data | Almost no response; ranked lowest among six analogs (N-linoleoyl-D-alanine > N-linoleoylglycine > N-arachidonylglycine > N-linoleoyl-D-tyrosine > N-linoleoyl-L-alanine > N-linoleoyl-D-phenylalanine) [1] |
| Comparator Or Baseline | N-linoleoyl-D-alanine: at 10 μM, 1580 pg/ml PGJ2; at 3 μM, 233 pg/ml PGJ2 [1] |
| Quantified Difference | Qualitative difference: complete loss of stimulatory activity with phenylalanine substitution; D-alanine is >50-fold more potent based on PGJ2 output [1] |
| Conditions | RAW mouse macrophage cell line; drug concentrations 0.3–10 μM; PGJ2 measured by ELISA; cell count normalization applied [1] |
Why This Matters
This extreme SAR gradient positions N-linoleoyl-D-phenylalanine as a critical negative control or selectivity tool in inflammation studies where PGJ2 pathway engagement must be excluded.
- [1] Burstein S, McQuain C, Salmonsen R, Seicol B. N-Amino acid linoleoyl conjugates: anti-inflammatory activities. Bioorg Med Chem Lett. 2012;22(2):872-875. View Source
